(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, including a tetrazole ring, a thia-azabicyclo structure, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the tetrazole ring, and functionalization of the carboxylic acid group. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
- Atorvastatin Related Compound E
Uniqueness
(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81589-25-5 |
---|---|
Molecular Formula |
C18H18N6O5S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)30-8-11-9-31(29)16-13(15(26)24(16)14(11)17(27)28)19-12(25)7-10-5-3-2-4-6-10/h2-6,13,16H,7-9H2,1H3,(H,19,25)(H,27,28)/t13-,16-,31?/m1/s1 |
InChI Key |
KHJBTVJTQCCIFA-XYHXAFPNSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)S(=O)C2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)S(=O)C2)C(=O)O |
Origin of Product |
United States |
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